

MRS1067: A Technical Guide to its Discovery and Pharmacological Profile

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Compound of Interest

Compound Name: MRS1067

Cat. No.: B1677534

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Abstract

MRS1067 is a flavonoid derivative identified as a competitive antagonist of the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation and cancer. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of **MRS1067**. It includes detailed summaries of its binding affinity and functional activity, along with the experimental protocols utilized for its evaluation. Furthermore, this document presents visual representations of the A3 adenosine receptor signaling pathway and the experimental workflows employed in the characterization of this compound.

Discovery and History

The discovery of **MRS1067** emerged from a broader investigation into flavonoid derivatives as potential adenosine receptor antagonists. A study focused on the synthesis and biological activities of various flavonoid derivatives identified several compounds with affinity for A3 adenosine receptors. While the specific synthesis of **MRS1067** is not detailed in publicly available literature, it belongs to a series of flavonoid compounds systematically modified to explore their structure-activity relationships at adenosine receptors. The initial pharmacological characterization of **MRS1067** as a competitive A3 adenosine receptor antagonist was reported in a 1997 publication by Jacobson et al.^[1] This foundational work established its role as a valuable tool for studying the A3 adenosine receptor.

Pharmacological Profile

MRS1067 has been characterized through a series of in vitro assays to determine its binding affinity and functional antagonism at the human A3 adenosine receptor.

Quantitative Data Summary

The following table summarizes the key quantitative data for **MRS1067**.

Parameter	Value	Receptor/Cell Line	Assay Type	Reference
Apparent KD	3.21 ± 0.67 nM (in the absence of MRS1067)	Cloned human brain A3 receptors in HEK-293 cells	Saturation Radioligand Binding ([125I]AB-MECA)	[1]
Apparent KD	4.21 ± 1.81 nM (in the presence of 10 µM MRS1067)	Cloned human brain A3 receptors in HEK-293 cells	Saturation Radioligand Binding ([125I]AB-MECA)	[1]
Apparent KD	8.03 ± 3.36 nM (in the presence of 25 µM MRS1067)	Cloned human brain A3 receptors in HEK-293 cells	Saturation Radioligand Binding ([125I]AB-MECA)	[1]
Functional Antagonism	Demonstrated	HEK-293 cells expressing human A3 receptors	[35S]GTP-γ-S Binding Assay	[2]
Functional Antagonism	Demonstrated	Not specified	Adenylate Cyclase Inhibition Assay	[1]

Experimental Protocols

The pharmacological characterization of **MRS1067** involved several key in vitro assays. The detailed methodologies are outlined below.

Radioligand Binding Assay (Saturation)

- Objective: To determine the affinity and density of A3 adenosine receptors and to characterize the competitive nature of **MRS1067**.
- Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the cloned human brain A3 adenosine receptor.
- Radioligand: [125I]AB-MECA (N6-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide).
- Procedure:
 - Membranes from HEK-293 cells expressing the human A3 receptor were prepared.
 - Saturation binding studies were conducted using increasing concentrations of [125I]AB-MECA.
 - To determine the competitive nature of **MRS1067**, saturation binding experiments were performed in the absence and presence of fixed concentrations of **MRS1067** (10 μ M and 25 μ M).^[1]
 - Incubation was carried out at room temperature.
 - Bound and free radioligand were separated by filtration.
 - The amount of bound radioactivity was quantified using a gamma counter.
 - Data were analyzed using Scatchard analysis to determine the apparent dissociation constant (KD) and the maximum number of binding sites (Bmax).

[35S]Guanosine 5'-O-(3-thiotriphosphate) ([35S]GTP- γ -S) Binding Assay

- Objective: To assess the functional antagonist activity of **MRS1067** by measuring its effect on agonist-stimulated G protein activation.

- Cell Line: HEK-293 cells stably expressing the human brain A3 adenosine receptor.
- Radioligand: [35S]GTP- γ -S.
- Procedure:
 - Membranes from HEK-293 cells expressing the human A3 receptor were prepared.
 - Membranes were incubated with [35S]GTP- γ -S in the presence of an A3 receptor agonist (e.g., NECA).
 - To test for antagonism, membranes were pre-incubated with **MRS1067** before the addition of the agonist and [35S]GTP- γ -S.
 - The incubation was carried out at 30°C for 30 minutes.[\[2\]](#)
 - The reaction was terminated by rapid filtration.
 - The amount of [35S]GTP- γ -S bound to the G proteins was determined by scintillation counting.
 - A decrease in agonist-stimulated [35S]GTP- γ -S binding in the presence of **MRS1067** indicated antagonist activity.[\[2\]](#)

Adenylate Cyclase Functional Assay

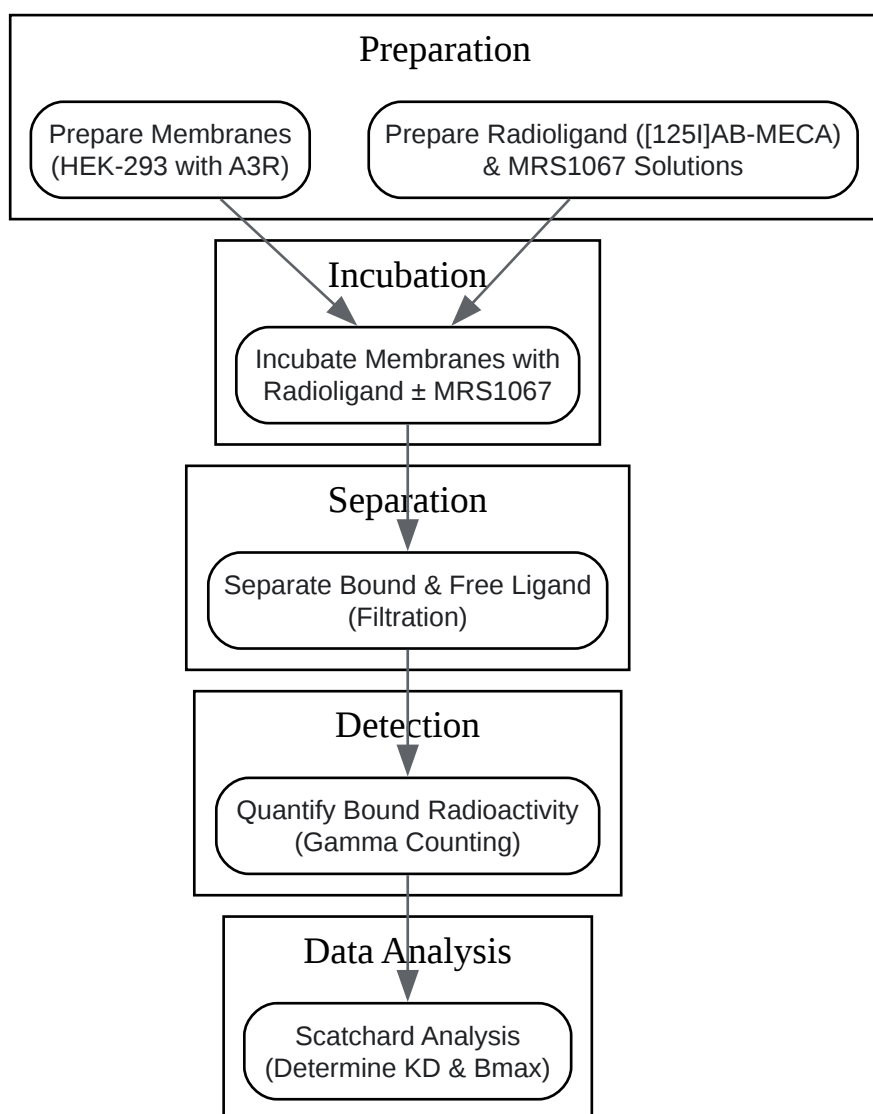
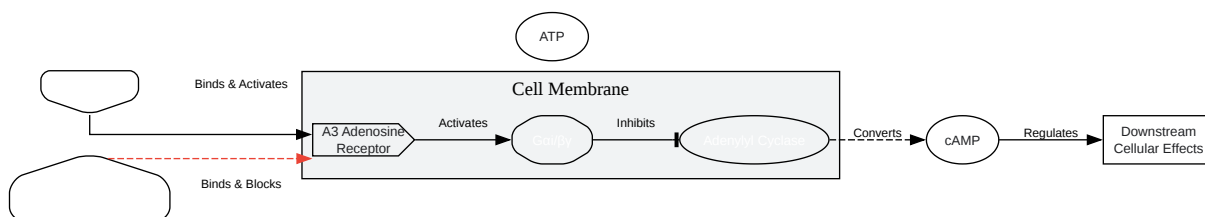
- Objective: To confirm the functional antagonism of **MRS1067** by measuring its ability to block agonist-induced inhibition of adenylate cyclase.
- Principle: The A3 adenosine receptor is coupled to Gi proteins, which inhibit the activity of adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block this effect.
- Procedure:
 - Whole cells or cell membranes expressing the A3 adenosine receptor were used.

- The cells/membranes were incubated with an A3 receptor agonist in the presence and absence of **MRS1067**.
- Adenylate cyclase was stimulated with forskolin.
- The reaction was stopped, and the amount of cAMP produced was measured using a suitable assay (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).
- A reversal of the agonist-induced inhibition of adenylate cyclase activity by **MRS1067** confirmed its antagonist properties.

Signaling Pathways and Experimental Workflows

A3 Adenosine Receptor Signaling Pathway

The A3 adenosine receptor, upon activation by an agonist, couples to inhibitory G proteins (Gi/Go). This interaction leads to the inhibition of adenylate cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). As a competitive antagonist, **MRS1067** binds to the A3 receptor and prevents the agonist from binding, thereby blocking this signaling cascade.



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